molecular formula C14H16O3S B12537675 sec-Butylnaphthalenesulfonic acid CAS No. 143077-71-8

sec-Butylnaphthalenesulfonic acid

Cat. No.: B12537675
CAS No.: 143077-71-8
M. Wt: 264.34 g/mol
InChI Key: LNUMHIKQPHWQFR-UHFFFAOYSA-N
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Description

Sec-Butylnaphthalenesulfonic acid is an organic compound with the molecular formula C14H16O3S. It is a derivative of naphthalene, where a sec-butyl group is attached to the naphthalene ring, and a sulfonic acid group is also present. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sec-Butylnaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of sec-butylnaphthalene using sulfuric acid or oleum. The reaction typically occurs at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:

sec-Butylnaphthalene+H2SO4sec-Butylnaphthalenesulfonic acid+H2O\text{sec-Butylnaphthalene} + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} sec-Butylnaphthalene+H2​SO4​→sec-Butylnaphthalenesulfonic acid+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where sec-butylnaphthalene is fed into a reactor containing sulfuric acid. The reaction mixture is then heated and stirred to ensure complete sulfonation. The product is subsequently purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sec-Butylnaphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed

    Oxidation: Sulfonates and other oxidized derivatives.

    Reduction: Reduced forms of the compound with different functional groups.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Sec-Butylnaphthalenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological systems and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sec-Butylnaphthalenesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the naphthalene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in various applications.

Comparison with Similar Compounds

Sec-Butylnaphthalenesulfonic acid can be compared with other naphthalene derivatives, such as:

    Butylnaphthalenesulfonic acid sodium salt: Similar structure but with a sodium salt form.

    Naphthalene sulfonic acid: Lacks the sec-butyl group, leading to different chemical properties.

    Naphthalene derivatives: Various derivatives with different substituents on the naphthalene ring.

This compound is unique due to the presence of both the sec-butyl group and the sulfonic acid group, which confer distinct chemical and physical properties.

Properties

CAS No.

143077-71-8

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

3-butan-2-ylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C14H16O3S/c1-3-10(2)12-8-11-6-4-5-7-13(11)14(9-12)18(15,16)17/h4-10H,3H2,1-2H3,(H,15,16,17)

InChI Key

LNUMHIKQPHWQFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=CC=CC=C2C(=C1)S(=O)(=O)O

Origin of Product

United States

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